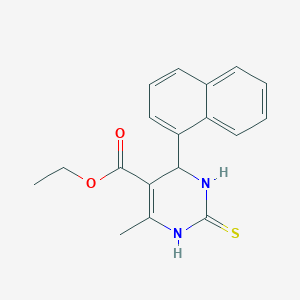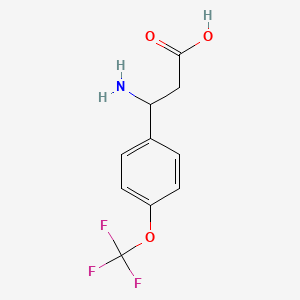
4-Oxo-4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 4-Oxo-4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)butanoic acid involves multi-step reactions that start from simpler organic molecules. For instance, the synthesis of 4-(3-Amino-2-carboxy phenyl) butanoic acid, a key intermediate for thymidylate synthase inhibitors, is achieved through a sequence of nitro reduction, carbonyl reduction, cyclization, and ring-opening reactions, which are advantageous due to their low cost and mild reaction conditions, making them suitable for industrial-scale production . Similarly, the synthesis of 2-oxo-4-phenyl-3-butynoic acid, a potent inhibitor of pyruvate decarboxylase, is performed by reacting the N-methoxy-N-methylamide of monoethyloxalic acid with lithium phenylacetylide, followed by pH-controlled hydrolysis to the free acid .
Molecular Structure Analysis
The molecular structure of compounds similar to the one is often characterized by X-ray crystallography. For example, the molecular and crystal structure of 4-oxo-4-(pyridin-3-ylamino)butanoic acid is analyzed using single-crystal X-ray diffraction, revealing a bent side chain and a COOH group oriented towards the CH2 segment of the side chain . The crystal structure is further stabilized by a network of hydrogen bonds and C-H...O interactions, resulting in a three-dimensional supramolecular structure .
Chemical Reactions Analysis
The chemical reactivity of these compounds is highlighted by their ability to form complexes with various metal ions. For instance, 4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid forms complexes with transition metal ions like Mn(II), Co(II), Ni(II), and Cu(II), where the carboxylate groups act as bidentate bridging or chelating ligands . These complexes exhibit paramagnetic properties with ferromagnetic interactions and decompose upon heating to yield metal oxides .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are diverse and depend on their specific functional groups and molecular structure. For example, the complexes mentioned above are either amorphous solids or crystalline and obey the Curie–Weiss law, indicating their paramagnetic nature . The synthesis of W(CO)5 complexes of related carboxylic acids demonstrates the formation of stable compounds with sharp, intense absorption bands, which are useful as IR-detectable metal–carbonyl tracers . These complexes are also characterized by their redox behavior, as observed in cyclic voltammetry studies .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
A study by Huang et al. (2021) investigated boric acid ester intermediates with benzene rings, which involved 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl as a significant component. This research focused on confirming compound structures using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction, alongside density functional theory (DFT) calculations. This method is relevant to the synthesis and structural analysis of compounds similar to 4-Oxo-4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)butanoic acid (Huang et al., 2021).
Hydrogen Peroxide Vapor Detection
Fu et al. (2016) explored the use of organic thin-film fluorescence probes for explosive detection, specifically hydrogen peroxide vapor. They synthesized compounds, including those with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl structures, demonstrating their effectiveness in fast deboronation in H2O2 vapor. This research presents an application of similar compounds in the field of explosive detection and safety technology (Fu et al., 2016).
Synthesis of γ‐Oxo γ‐Aryl and γ‐Aryl α‐Amino Acids
Chacko and Ramapanicker (2012) reported on the synthesis of γ-oxo α-amino acids and γ-aryl α-amino acids, which are significant in biological properties and as drug components. They utilized a method that could be adapted for synthesizing 4-oxo-4-aryl or 4-aryl 2-amino butanol derivatives, potentially applicable to the compound of interest (Chacko & Ramapanicker, 2012).
Electrochemical Microsensor Development
Luo et al. (2022) designed electrochemical microsensors using 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl derivatives for in vivo monitoring of H2O2 in the brain, particularly relevant for studies on Parkinson's disease. This indicates potential applications of similar compounds in medical research and diagnostics (Luo et al., 2022).
Cancer Treatment
Miles et al. (1958) disclosed the use of 4-oxo-butenoic acid derivatives as anti-tumor agents against breast carcinoma. Though the specific structure varies, this suggests the potential for related compounds in oncological research and treatment (Miles et al., 1958).
Propriétés
IUPAC Name |
4-oxo-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO5/c1-15(2)16(3,4)23-17(22-15)11-6-5-7-12(10-11)18-13(19)8-9-14(20)21/h5-7,10H,8-9H2,1-4H3,(H,18,19)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFRLFIFTQTDDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377753 |
Source


|
| Record name | 3-SUCCINAMIDOPHENYLBORONIC ACID, PINACOL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)butanoic acid | |
CAS RN |
1030269-28-3 |
Source


|
| Record name | 3-SUCCINAMIDOPHENYLBORONIC ACID, PINACOL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B1304558.png)




![4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4',3':4,5]thieno[2,3-D]pyrimidine](/img/structure/B1304614.png)






